Scientific Field: Organic chemistry.
Summary: 2-Chloropropane serves as a versatile starting material for the synthesis of other organic compounds. It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups (e.g., hydroxyl, amino, or alkoxide groups).
Methods/Experimental Procedures: Researchers typically use 2-chloropropane as a reagent in reactions with nucleophiles (e.g., alkoxides, amines) to form new carbon-carbon or carbon-heteroatom bonds.
Results/Outcomes: The resulting products can be alcohols, ethers, or amines, depending on the specific nucleophile used.
Scientific Field: Analytical chemistry and extraction processes.
Summary: 2-Chloropropane acts as a solvent and extraction agent for various organic compounds. It is particularly useful for extracting polar and nonpolar substances from mixtures.
Methods/Experimental Procedures: Researchers employ 2-chloropropane to selectively extract target compounds from complex matrices (e.g., environmental samples, biological fluids).
Results/Outcomes: Successful extraction allows for subsequent analysis or purification of the extracted compounds.
Scientific Field: Chemical engineering and materials science.
Summary: 2-Chloropropane has been used as a component in refrigerants and aerosol propellants.
Methods/Experimental Procedures: Incorporating 2-chloropropane into refrigerant blends or aerosol formulations.
Results/Outcomes: Improved cooling efficiency in refrigeration systems and effective dispersion of aerosol products.
Scientific Field: Medicinal chemistry and drug development.
Summary: 2-Chloropropane serves as an intermediate in the synthesis of pharmaceutical compounds.
Methods/Experimental Procedures: Chemists use it to introduce specific functional groups during drug synthesis.
Results/Outcomes: Enables the production of various medications.
Scientific Field: Materials science and fire safety.
Summary: 2-Chloropropane is used as a flame retardant additive in plastics and polymers.
Methods/Experimental Procedures: Incorporating it into polymer matrices during material production.
Results/Outcomes: Enhanced fire resistance properties in the final materials.
Scientific Field: Synthetic chemistry and laboratory research.
Summary: Researchers utilize 2-chloropropane as a reagent for alkylations.
Methods/Experimental Procedures: Alkylation reactions involve adding alkyl groups to other molecules using 2-chloropropane.
Results/Outcomes: Formation of new carbon-carbon bonds and synthesis of diverse organic compounds.
2-Chloropropane, also known as isopropyl chloride, is an organic compound with the molecular formula and a molar mass of 78.54 g/mol. It appears as a colorless liquid with a chloroform-like odor and is characterized by its volatility and flammability. This compound is less dense than water and has a boiling point of approximately 34.1 °C. Due to the presence of the chlorine atom, 2-chloropropane exhibits significant reactivity, particularly in substitution reactions involving nucleophiles .
2-Chloropropane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, swallowed, or absorbed through the skin []. Prolonged or repeated exposure can cause irritation to the eyes, skin, and respiratory system.
There are several methods for synthesizing 2-chloropropane:
2-Chloropropane is primarily utilized as an intermediate in organic synthesis and serves various industrial applications:
Interaction studies involving 2-chloropropane have shown that it can react with various nucleophiles, including:
When comparing 2-chloropropane with similar compounds, several key differences arise based on structure and reactivity:
Compound | Molecular Formula | Key Characteristics |
---|---|---|
1-Chloropropane | Primary halide; more reactive than 2-chloropropane due to less steric hindrance. | |
Isobutyl Chloride | Secondary halide; similar reactivity but larger structure affects boiling point. | |
2-Bromopropane | Contains bromine; generally more reactive than chlorinated compounds due to weaker C-Br bond. | |
Chlorobenzene | Aromatic compound; used primarily as a solvent; lower reactivity compared to aliphatic halides. |
2-Chloropropane's unique characteristics stem from its secondary carbon structure, which influences its reactivity profile compared to primary and tertiary halides .
2-Chloropropane functions as a highly effective industrial solvent across numerous manufacturing sectors due to its exceptional solvency power and chemical compatibility [2] [4]. The compound demonstrates remarkable effectiveness in dissolving organic compounds, making it an essential component in chemical processing operations [4]. In the paint and coating industry, 2-chloropropane serves as a primary solvent for paint formulations and coating applications, where its high solvency power enables efficient dissolution of various resins and polymeric materials [3] [18].
The chemical processing industry extensively utilizes 2-chloropropane as an industrial solvent for diverse chemical reactions, taking advantage of its effective solvent properties and chemical stability [2] [4]. Polymer manufacturing operations employ this compound as a solvent for polymer production processes, where its chemical compatibility ensures optimal processing conditions [18]. The compound's decontamination properties make it particularly valuable in cleaning and degreasing applications, where it effectively removes oils, resins, and stubborn stains from industrial surfaces [4].
Industry Sector | Specific Application | Key Properties Utilized |
---|---|---|
Paint and Coating Industry | Solvent for paints and coatings | High solvency power |
Chemical Processing | Industrial solvent for chemical reactions | Effective solvent properties |
Polymer Manufacturing | Solvent for polymer production | Chemical compatibility |
Cleaning and Degreasing | Industrial cleaning and degreasing agent | Decontamination properties |
Resin Processing | Dissolution of resins | High solvency power |
Ink Manufacturing | Solvent for ink formulations | Dissolution capability |
2-Chloropropane serves as a fundamental chemical intermediate in the production of numerous important industrial chemicals and specialized products [4]. The compound plays a crucial role in the manufacture of acrylic acid and acrylonitrile, serving as a key intermediate in these chemical synthesis pathways [4]. In propylene oxide production, 2-chloropropane functions as an essential intermediate compound that enables efficient manufacturing processes [4].
The polymer industry extensively utilizes 2-chloropropane as a component in polyvinyl chloride synthesis, where it contributes to the formation of this widely used polymer material [4]. In chemical manufacturing operations, the compound serves as a direct synthesis precursor for isopropylamine production, demonstrating its versatility in organic synthesis applications [8]. The agrochemical industry relies heavily on 2-chloropropane as both a raw material and solvent for pesticide production, including herbicides, fungicides, and insecticides [3] [4].
Advanced materials manufacturing employs 2-chloropropane in the synthesis of high-performance polymers used in construction materials and coating applications [1]. The compound also functions as an alkylating agent in the synthesis of quaternary ammonium salts, which find applications in various industrial processes [18].
Target Chemical/Product | Application Sector | Manufacturing Process |
---|---|---|
Acrylic acid | Chemical Manufacturing | Chemical reaction intermediate |
Acrylonitrile | Chemical Manufacturing | Chemical reaction intermediate |
Propylene oxide | Chemical Manufacturing | Chemical reaction intermediate |
Polyvinyl chloride | Polymer Industry | Polymer synthesis component |
Isopropylamine | Chemical Manufacturing | Direct synthesis precursor |
Herbicides | Agrochemical Industry | Pesticide raw material/solvent |
High-performance polymers | Construction Materials | Polymer synthesis for coatings |
The synthesis of 2-chloropropane through the reaction of isopropanol with hydrogen chloride represents a well-established laboratory and pilot-scale production method [9] [11] [23]. This process involves the nucleophilic substitution reaction where the hydroxyl group of isopropanol is replaced by a chloride ion in the presence of an acid catalyst [11]. The reaction typically employs zinc chloride or calcium chloride as catalysts to facilitate the substitution process [11] [23].
Optimized reaction conditions utilize anhydrous zinc chloride as the catalyst with specific material ratios of isopropanol to hydrochloric acid to zinc chloride at 1:1.5:1.5 [23]. The reaction temperature is maintained at 56°C for approximately three hours to achieve optimal conversion rates [23]. Under these conditions, the process achieves a yield of 75.4% with a product purity of 99.2% [23]. The catalyst demonstrates excellent longevity and can be reused multiple times without significant degradation in performance [23].
Alternative formulations employ a molar ratio of 1:1.5:2 for hydrochloric acid, isopropanol, and zinc chloride respectively, with reaction temperatures above 50°C and reaction times of two hours [23]. These conditions consistently produce yields exceeding 80% while maintaining long catalyst life [23]. The reaction mechanism involves the formation of a water leaving group through protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion [9].
Industrial-scale production of 2-chloropropane primarily utilizes the reaction between propylene and anhydrous hydrogen chloride [8] [23]. This process represents the preferred method for large-scale manufacturing due to its efficiency and economic viability [10]. The reaction follows the addition mechanism where hydrogen chloride adds across the double bond of propylene according to Markovnikov's rule [11].
The industrial process employs activated earth or clay catalysts to facilitate the reaction at temperatures ranging from 120-140°C [8] [23]. Dried hydrogen chloride and alkali-washed propylene are fed into the reactor system at a molar ratio of 1:1.2, ensuring optimal stoichiometry for maximum conversion [23]. The continuous process design allows for efficient heat management and product separation [8].
The reaction conditions are carefully controlled to maintain temperatures between 120-140°C throughout the catalytic reactor [23]. The product stream undergoes cooling to condense the 2-chloropropane product, achieving yields of approximately 65% with commercial-grade purity [23]. This method enables large-scale production suitable for industrial applications while maintaining consistent product quality [8].
Catalyst optimization plays a critical role in enhancing the efficiency and selectivity of 2-chloropropane production processes [21]. Various catalyst systems have been investigated to improve reaction yields, product purity, and process economics [10] [21]. Zinc chloride-based catalysts demonstrate exceptional performance in isopropanol-based synthesis routes, with anhydrous zinc chloride providing optimal results under carefully controlled conditions [23].
Ferric chloride catalysts show particular promise for liquid-phase hydrochlorination processes, enabling industrial-scale production with consistent quality [10]. The development of specialized reactor designs incorporating ferric chloride catalyst systems allows for improved heat transfer and reaction control [10]. Activated earth and clay catalysts provide cost-effective solutions for continuous industrial processes, offering good stability and reasonable conversion rates [8] [23].
Advanced catalyst systems including copper chloride and copper dichloride have been evaluated for specialized applications [6]. These catalysts operate effectively at 150°C for 15-minute reaction periods, producing recyclable products and demonstrating potential for process intensification [6]. Alternative catalyst systems such as aluminum oxide, silica-alumina, and zeolite-based catalysts offer specialized capabilities for dehydrochlorination and selective conversion processes [21].
Catalyst Type | Optimal Conditions | Process Efficiency | Application |
---|---|---|---|
Zinc Chloride | Material ratio 1:1.5:1.5, 56°C | 75.4% yield, 99.2% purity | Laboratory/pilot scale synthesis |
Anhydrous Zinc Chloride | Molar ratio 1:1.5:2, >50°C | >80% yield, long catalyst life | Optimized laboratory synthesis |
Ferric Chloride | Liquid-phase hydrochlorination | Industrial scale production | Industrial manufacturing |
Activated Earth/Clay | 120-140°C, continuous process | 65% yield, commercial grade | Large-scale industrial production |
The pharmaceutical industry requires strict adherence to permitted daily exposure guidelines for 2-chloropropane as a residual solvent in drug manufacturing processes [15]. Comprehensive toxicological assessments have established a permitted daily exposure value of 54.72 milligrams per day for pharmaceutical applications [15]. This value derives from extensive repeat-dose toxicity studies conducted over 3-9 month periods in laboratory animals [15].
The occupational exposure limit for workers in pharmaceutical manufacturing facilities has been set at 5.472 milligrams per cubic meter, with an occupational exposure band classification of OEB: A [15]. These limits reflect conservative safety margins designed to protect both pharmaceutical workers and end-users of drug products containing trace amounts of 2-chloropropane [15]. The no observed effect level from inhalation studies is established at 500 parts per million, while the lowest observed effect level occurs at 1000 parts per million [15].
Workplace exposure guidelines recommend an 8-hour time-weighted average exposure limit of 50 parts per million, equivalent to 161 milligrams per cubic meter [15]. For general population exposure, safety limits have been established at 4.7 milligrams per kilogram body weight for oral exposure, 16.3 milligrams per cubic meter for inhalation exposure, and 47.2 milligrams per kilogram body weight for dermal exposure [15].
Parameter | Value | Study Type/Context |
---|---|---|
Permitted Daily Exposure | 54.72 mg/day | Derived from toxicology studies |
Occupational Exposure Limit | 5.472 mg/m³ | Workplace safety limit |
Occupational Exposure Band | OEB: A | Occupational exposure classification |
No Observed Effect Level - Inhalation | 500 ppm | Repeat dose inhalation study |
Recommended Workplace Exposure Limit | 50 ppm (161 mg/m³) | Industrial hygiene guideline |
General Population - Oral | 4.7 mg/kg bw | General population safety |
General Population - Inhalation | 16.3 mg/m³ | General population safety |
2-Chloropropane serves multiple critical functions in pharmaceutical manufacturing operations as both a solvent and chemical intermediate [3] [15]. The compound's high degree of selectivity and relatively low toxicity profile make it a valuable reagent in pharmaceutical synthesis applications [3]. As a pharmaceutical intermediate, 2-chloropropane provides essential building blocks for active pharmaceutical ingredient production [16].
The compound functions as an effective solvent in pharmaceutical manufacturing processes, offering superior dissolution properties for various drug substances and excipients [15]. Its reactivity characteristics make it particularly suitable for drug synthesis pathways requiring precise molecular modifications [18]. Pharmaceutical grade 2-chloropropane is available with purity specifications exceeding 99%, ensuring compliance with stringent pharmaceutical quality standards [16].
In antihistamine drug synthesis, 2-chloropropane serves as an alkylation intermediate, enabling the formation of complex molecular structures required for therapeutic activity [31]. Local anesthetic production utilizes the compound as a structural backbone provider, contributing essential chemical frameworks for pain relief medications [31]. Central nervous system drug manufacturing employs 2-chloropropane as a molecular modification agent, facilitating the synthesis of neurologically active compounds [31].
Cardiovascular drug synthesis incorporates 2-chloropropane as a therapeutic compound precursor, enabling the production of medications for heart and circulatory system conditions [31]. The compound's versatility extends to specialty chemical applications where pharmaceutical manufacturers require C3 chemical building blocks for advanced drug development programs [16].
Application Category | Specific Use | Characteristics |
---|---|---|
Pharmaceutical Intermediate | Raw material for pharmaceutical synthesis | High degree of selectivity, low toxicity |
Drug Substance Synthesis | Intermediate in drug manufacturing processes | Valuable reagent in pharmaceutical industry |
Active Pharmaceutical Ingredient Production | Building block for API synthesis | Key building block for complex molecules |
Pharmaceutical Solvent | Solvent in pharmaceutical manufacturing | Effective dissolution properties |
Antihistamine Synthesis | Intermediate for antihistamine drugs | Alkylation intermediate |
Local Anesthetic Production | Component in anesthetic drug synthesis | Structural backbone provider |
Central Nervous System Drug Manufacturing | Intermediate for CNS medications | Molecular modification agent |
Flammable;Irritant